Cas no 2098031-51-5 (4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)

4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- AKOS026748118
- F2167-4040
- starbld0027099
- 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
- 2098031-51-5
- 4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride
-
- インチ: 1S/C10H16N4.2ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);2*1H
- InChIKey: HAIODLHRYDLUEW-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCC(C1)NC1N=C(C)C=C(C)N=1
計算された属性
- せいみつぶんしりょう: 264.0908520g/mol
- どういたいしつりょう: 264.0908520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D258141-100mg |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F2167-4040-2.5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 2.5g |
$864.0 | 2023-09-06 | |
Life Chemicals | F2167-4040-10g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 10g |
$1814.0 | 2023-09-06 | |
Life Chemicals | F2167-4040-5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 5g |
$1296.0 | 2023-09-06 | |
TRC | D258141-500mg |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 500mg |
$ 410.00 | 2022-06-05 | ||
Life Chemicals | F2167-4040-0.25g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 0.25g |
$389.0 | 2023-09-06 | |
TRC | D258141-1g |
4,6-dimethyl-n-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 1g |
$ 615.00 | 2022-06-05 | ||
Life Chemicals | F2167-4040-1g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 1g |
$432.0 | 2023-09-06 | |
Life Chemicals | F2167-4040-0.5g |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride |
2098031-51-5 | 95%+ | 0.5g |
$410.0 | 2023-09-06 |
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochlorideに関する追加情報
Introduction to 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS No. 2098031-51-5)
4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride, identified by the chemical abstracts service number 2098031-51-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their biological activity and utility in drug development. The structural features of this molecule, particularly its 4,6-dimethyl substitution pattern and the presence of a pyrrolidin-3-yl side chain, contribute to its unique chemical and pharmacological properties.
The pyrimidine core is a fundamental scaffold in many bioactive molecules, including nucleoside analogs that play a crucial role in antiviral and anticancer therapies. The N-(pyrrolidin-3-yl) moiety introduces a nitrogen-rich cyclic structure that can enhance binding affinity to biological targets, such as enzymes and receptors. The dihydrochloride salt form indicates that the compound is stabilized by two chloride ions, which can improve its solubility and pharmacokinetic properties.
In recent years, there has been growing interest in developing novel pyrimidine derivatives as potential therapeutic agents. The compound 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride has been studied for its potential biological activities, particularly in the context of modulating cellular signaling pathways associated with inflammation, metabolism, and cancer. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its structural versatility. The presence of both methyl groups at the 4 and 6 positions enhances its interactions with biological targets by increasing hydrophobicity. Additionally, the pyrrolidin-3-yl group provides a flexible nitrogen-containing side chain that can be further modified to optimize binding affinity and selectivity. These features make 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride a valuable scaffold for designing next-generation drugs.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that it can interact with several protein targets, including Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These proteins are central to various inflammatory and autoimmune diseases, making them attractive therapeutic targets. The ability of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride to modulate these pathways could lead to novel treatments for conditions such as rheumatoid arthritis and psoriasis.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the pyrimidine ring, followed by functional group transformations to introduce the methyl groups and the pyrrolidinyl side chain. The final step involves salt formation with hydrochloric acid to enhance stability and solubility. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve efficiency and scalability.
In vitro studies have demonstrated that 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride exhibits significant biological activity at submicromolar concentrations. It has shown potential in inhibiting the proliferation of cancer cells by disrupting key signaling cascades involved in cell growth and survival. Additionally, preclinical trials have indicated that it may have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).
The pharmacokinetic profile of this compound is another area of active investigation. Initial studies suggest that it has good oral bioavailability and distributes widely throughout the body after administration. This broad distribution allows it to reach target tissues effectively while minimizing accumulation in non-target organs. Furthermore, its stability in biological fluids indicates that it could be suitable for long-term therapeutic use.
One of the challenges in developing new drugs is achieving selectivity—that is, targeting specific pathways without affecting others. The unique structural features of 4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-aminedihydrochloride may contribute to its selectivity by optimizing interactions with desired targets while minimizing off-target effects. Ongoing research aims to fine-tune its chemical structure to enhance selectivity further.
The development of novel drug candidates often involves collaboration between academic researchers and industry scientists. Companies specializing in pharmaceutical research are actively exploring derivatives of this compound to expand their pipelines for treating various diseases. By leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD), they hope to accelerate the discovery process.
The future prospects for 4,6-dimethyl-N-(pyrrolidin-3-yloxy-pyrimidin]-2-aminedihydrochloride are promising given its diverse biological activities and favorable pharmacokinetic properties. As research continues into its mechanisms of action, new therapeutic applications may emerge, potentially transforming how certain diseases are treated.
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